molecular formula C20H23N3O3S B2537983 1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1226431-07-7

1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea

カタログ番号: B2537983
CAS番号: 1226431-07-7
分子量: 385.48
InChIキー: IVXJQNUXAFEDNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound covalently binds to the cysteine 481 residue in the BTK active site , leading to permanent enzyme inactivation and effectively shutting down B-cell receptor (BCR) signaling. This mechanism makes it a crucial research tool for investigating the role of BTK in various disease pathways. Its primary research value lies in the study of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders where BCR signaling is dysregulated. Preclinical studies utilize this inhibitor to elucidate BTK's function in cell proliferation, survival, and migration , providing critical insights for the development of targeted therapeutics. Researchers employ this compound in vitro and in vivo to validate BTK as a therapeutic target and to explore mechanisms of resistance to BTK inhibition.

特性

IUPAC Name

1-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-19-17-12-14(22-20(25)21-13-16-5-3-11-27-16)6-7-18(17)26-10-8-15-4-1-2-9-23(15)19/h3,5-7,11-12,15H,1-2,4,8-10,13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXJQNUXAFEDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to compile and synthesize available research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The molecular structure of the compound features a unique arrangement of nitrogen-containing heterocycles and thiophene moieties. The presence of multiple functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities including:

  • Antitumor Activity : Many derivatives of heterocyclic compounds have shown promise in inhibiting cancer cell proliferation.
  • Antibacterial Properties : Certain analogs have demonstrated effectiveness against gram-positive bacteria.
  • Enzyme Inhibition : Compounds may act as inhibitors for enzymes such as monoamine oxidase (MAO), which is relevant for neuropharmacological applications.

Antitumor Activity

A study evaluated the cytotoxic effects of various derivatives on cancer cell lines. The compound's structural analogs were tested against several types of cancer cells:

CompoundCell LineInhibition (%)
1UO3175%
2MCF-760%
3MDA-MB-46871%

The results indicated that the compound exhibited the highest inhibitory activity against the UO31 renal cancer cell line compared to breast cancer lines (MCF-7 and MDA-MB-468) .

Antibacterial Activity

Research has shown that certain derivatives of benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines possess antibacterial properties. For instance:

CompoundTarget BacteriaActivity
AStaphylococcus aureusEffective
BEscherichia coliModerate

These findings suggest that compounds structurally related to our target may also exhibit similar antibacterial effects .

Enzyme Inhibition

The anti-MAO activity of related compounds was assessed through in vitro studies. Notably:

CompoundMAO Inhibition (%)
C60%
D63%

This indicates that modifications in the structure can significantly enhance enzyme inhibition capabilities .

Case Studies

Several case studies have highlighted the importance of structural modifications on biological activity. One study synthesized a series of pyrido[3,4-d] derivatives and found that specific substituents at certain positions significantly affected their cytotoxicity against renal cancer cells .

類似化合物との比較

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several classes of heterocyclic urea derivatives:

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () exhibit:

  • Key features: Nitrophenyl, cyano, and ester substituents.
  • Physical properties : Melting points of 215–245°C and moderate yields (51–55%).
  • Structural contrast: The absence of a fused oxazocin ring and urea linkage distinguishes these from the target compound. The nitro and cyano groups in 1l and 2d likely enhance electron-withdrawing effects, influencing solubility and reactivity compared to the thiophene group in the target compound .
Urea-Linked Tetrahydrobenzo[b]thiophene Derivatives

Compounds like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a–d) () feature:

  • Key features: Benzoyl, cyano, and hydrazono substituents.
  • Contrast : Unlike the target compound’s pyrido-oxazocin core, these derivatives utilize a tetrahydrobenzo[b]thiophene scaffold, which alters ring strain and electronic properties .
Indolylbenzothiazepine/Benzoxazepine Derivatives

Compounds 7–10 in incorporate barbituric acid substituents and indole moieties:

  • Key features : Halogenated indole groups and oxo/thiobarbituric acid linkages.
  • Contrast : The barbituric acid moiety differs from the urea group in electronic and steric profiles .

Physicochemical and Spectroscopic Trends

The table below summarizes data from analogous compounds:

Compound Class Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Spectral Confirmation (NMR/IR/MS)
Target Compound N/A N/A N/A Thiophen-2-ylmethyl urea Not reported
Tetrahydroimidazo-pyridine (1l) ~553 (calc.) 243–245 51 Cyano, nitro, phenethyl 1H/13C NMR, IR, HRMS
Tetrahydroimidazo-pyridine (2d) ~539 (calc.) 215–217 55 Benzyl, nitro 1H/13C NMR, IR, HRMS
Urea-linked benzo[b]thiophene (7a) ~450 (calc.) Not reported Not reported Cyano, benzoyl 1H NMR, IR
Indolylbenzothiazepine (7) ~450–500 (calc.) Not reported Not reported Halogenated indole, barbituric acid 1H NMR, IR
Key Observations:

Melting Points: Heterocyclic urea derivatives with nitro or cyano groups (e.g., 1l, 2d) exhibit higher melting points (215–245°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding, dipole-dipole).

Synthetic Yields : Moderate yields (51–55%) in tetrahydroimidazo-pyridines highlight challenges in constructing complex heterocycles, likely due to steric hindrance or competing reactions.

Spectral Confirmation : 1H/13C NMR and HRMS are standard for validating heterocyclic structures, as seen in analogs .

Computational and Crystallographic Insights

While direct data for the target compound are lacking, tools like SHELXL () and Mercury CSD () are critical for refining crystal structures and analyzing packing motifs in analogous compounds. For example, SHELXL’s robust refinement algorithms could resolve the target compound’s octahydro ring system, while Mercury’s void visualization might predict solvent-accessible volumes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。